molecular formula C12H3Cl5O B1361404 1,2,3,8,9-Pentachlorodibenzofuran CAS No. 83704-54-5

1,2,3,8,9-Pentachlorodibenzofuran

Cat. No. B1361404
CAS RN: 83704-54-5
M. Wt: 340.4 g/mol
InChI Key: NKGLWUJPCTUDEH-UHFFFAOYSA-N
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Description

1,2,3,8,9-Pentachlorodibenzofuran is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . It is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .


Synthesis Analysis

Most CDFs, including 1,2,3,8,9-Pentachlorodibenzofuran, are produced as unwanted impurities of certain products and processes utilizing chlorinated compounds . They are found in smoke emissions and are byproducts of chemical synthesis .


Molecular Structure Analysis

The molecular formula of 1,2,3,8,9-Pentachlorodibenzofuran is C12H3Cl5O . The structure of this compound is also available as a 2d Mol file .


Chemical Reactions Analysis

1,2,3,8,9-Pentachlorodibenzofuran is a simple aromatic halogenated organic compound and is very unreactive . It is incompatible with strong oxidizing and reducing agents .


Physical And Chemical Properties Analysis

1,2,3,8,9-Pentachlorodibenzofuran is a solid . It is insoluble in water . It is probably combustible .

Scientific Research Applications

Environmental Contamination and Toxicity Studies

1,2,3,8,9-Pentachlorodibenzofuran is a toxic polychlorinated dibenzofuran (PCDF) commonly found as an environmental contaminant. Studies have focused on understanding its distribution, metabolism, and elimination in biological systems, as well as its interaction with environmental elements. For instance, Brewster and Birnbaum (1988) investigated the distribution and elimination of similar PCDFs in rats, finding that these compounds were rapidly cleared from the blood and distributed to various tissues before being metabolized and excreted primarily via feces (Brewster & Birnbaum, 1988).

Carcinogenicity and Toxicological Effects

Several studies have examined the toxicological and carcinogenic effects of PCDFs. Nishizumi (1991) explored the carcinogenicity of related PCDFs in rats through oral administration, observing the formation of tumors in liver and subcutaneous tissues (Nishizumi, 1991). Additionally, a study by Nagao et al. (2005) on the teratogenic potency of PCDFs in mice highlighted the challenges in risk assessment using toxic-equivalency factors (Nagao et al., 2005).

Analytical Methods for Detection and Assessment

Analytical techniques have been developed to detect and quantify PCDFs in environmental samples. Ligon and May (1984) utilized two-dimensional gas chromatography for the chromatographic resolution of chlorodibenzofuran isomers, including 1,2,3,8,9-Pentachlorodibenzofuran, facilitating more accurate environmental assessments (Ligon & May, 1984).

Interactions with Biological Systems

Research has also focused on the interactions of PCDFs with biological systems, such as their affinity to cytochrome P-450 in the hepatic microsomes of rats, as studied by Kuroki, Koga, and Yoshimura (1986). This research provides insights into the molecular mechanisms of PCDF toxicity and persistence in organisms (Kuroki, Koga, & Yoshimura, 1986).

Immunotoxicology

Harper, Connor, and Safe (1993) conducted a study onthe immunotoxic potencies of various polychlorinated biphenyls (PCBs) and dibenzofurans, including PCDFs, in different strains of mice. This study highlighted the differential immune responses to these compounds, underscoring the complexity of their toxicological impact on biological systems (Harper, Connor, & Safe, 1993).

Safety And Hazards

1,2,3,8,9-Pentachlorodibenzofuran is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

The recent National Toxicology Program (NTP) cancer bioassays for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 2,3,4,7,8-pentachlorodibenzofuran (4-PeCDF) permit a reevaluation of the current TEF value of 4-PeCDF . The data also allow for the derivation of relative potency factors (RPFs) for cancer, which are based not only on administered dose but also on potentially more informative dose metrics, such as liver concentration, area under the liver concentration curve, and lifetime average body burden .

properties

IUPAC Name

1,2,3,8,9-pentachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGLWUJPCTUDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232567
Record name 1,2,3,8,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,8,9-Pentachlorodibenzofuran

CAS RN

83704-54-5
Record name 1,2,3,8,9-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,8,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,8,9-Pentachlorodibenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,8,9-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3372MT2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Uchimura, M Matsuda, T Imasaka - 2004 - osti.gov
Multiphoton ionization-mass spectrometry (MPI-MS) has a potential application in on-line real-time monitoring of polychlorinated dibenzo-p-dioxins/furans (PCDD/F) and their surrogates…
Number of citations: 3 www.osti.gov
S Yamaguchi, F Kira, Y Miyoshi, T Uchimura… - Analytica chimica …, 2009 - Elsevier
Gas chromatography/multiphoton ionization/time-of-flight mass spectrometry (GC/MPI/TOF-MS) was applied to the trace analysis of polychlorinated dibenzo-p-dioxins and …
Number of citations: 17 www.sciencedirect.com
T Imasaka - The Chemical Record, 2008 - Wiley Online Library
For this study, multiphoton ionization/mass spectrometry using an ultraviolet (UV) femtosecond laser was employed for the trace analysis of organic compounds. Some of the molecules, …
Number of citations: 9 onlinelibrary.wiley.com
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca

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